Eicosapentaenoyl Etanolamida

Descripción general

Descripción

Eicosapentaenoil Etanolamida es un lípido bioactivo que pertenece a la familia de las N-aciletanolamidas. Se deriva del ácido eicosapentaenoico, un ácido graso omega-3. Este compuesto es conocido por su papel como agonista del receptor cannabinoide, interactuando con los receptores CB1 y CB2. Se ha estudiado por sus posibles propiedades antiinflamatorias, antiproliferativas y de señalización metabólica .

Aplicaciones Científicas De Investigación

Química:

- Utilizado como un compuesto modelo para estudiar el comportamiento de las N-aciletanolamidas en diferentes reacciones químicas.

Biología:

- Investigado por su papel en la señalización celular y la regulación metabólica. Se ha demostrado que influye en la proliferación celular y la apoptosis en varias líneas celulares .

Medicina:

- Potencial agente terapéutico para enfermedades inflamatorias debido a sus propiedades antiinflamatorias.

- Estudiado por sus efectos anticancerígenos, particularmente en líneas celulares de cáncer de próstata .

Industria:

- Utilizado en el desarrollo de nutracéuticos y alimentos funcionales debido a su contenido de ácidos grasos omega-3.

Mecanismo De Acción

Eicosapentaenoil Etanolamida ejerce sus efectos principalmente a través de la activación de los receptores cannabinoides CB1 y CB2. Estos receptores son parte del sistema endocannabinoide, que juega un papel crucial en la regulación de varios procesos fisiológicos como el dolor, el apetito y la respuesta inmunitaria. Al unirse a estos receptores, Eicosapentaenoil Etanolamida puede modular las vías de señalización involucradas en la inflamación, la proliferación celular y el metabolismo .

Compuestos Similares:

Araquidonoil Etanolamida (Anandamida): Otra N-aciletanolamida que actúa como ligando endógeno para los receptores cannabinoides. Está involucrado en la modulación del dolor y la neuroprotección.

Docosahexaenoil Etanolamida: Derivado del ácido docosahexaenoico, este compuesto también interactúa con los receptores cannabinoides y se ha estudiado por sus efectos neuroprotectores.

Singularidad: Eicosapentaenoil Etanolamida es única debido a su composición específica de ácidos grasos, que confiere actividades biológicas distintas en comparación con otras N-aciletanolamidas. Su papel en la señalización metabólica y la regulación de la vida útil, particularmente en organismos modelo como Caenorhabditis elegans, la distingue de compuestos similares .

Análisis Bioquímico

Biochemical Properties

Eicosapentaenoyl Ethanolamide plays a crucial role in biochemical reactions by acting as a metabolic signal. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cannabinoid receptors CB1 and CB2, where it acts as an agonist . These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and immune response. Additionally, Eicosapentaenoyl Ethanolamide inhibits the dietary restriction-induced lifespan extension in wild-type animals and suppresses lifespan extension in TOR pathway mutants . It also induces cell death in prostate cancer cell lines LNCaP and PC3 .

Cellular Effects

Eicosapentaenoyl Ethanolamide exerts significant effects on various cell types and cellular processes. In psoriatic keratinocytes, it decreases proliferation and reduces inflammatory features . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Eicosapentaenoyl Ethanolamide has been shown to inhibit the proliferation of psoriatic keratinocytes by interacting with CB1 receptors . It also affects the expression of specific proteins involved in cell differentiation and inflammation, such as keratin 17 and psoriasin .

Molecular Mechanism

The molecular mechanism of Eicosapentaenoyl Ethanolamide involves its interaction with cannabinoid receptors CB1 and CB2, where it acts as an agonist . This interaction leads to the activation of downstream signaling pathways that regulate various physiological processes. Additionally, Eicosapentaenoyl Ethanolamide acts as a metabolic signal that couples nutrient availability with growth and lifespan . It inhibits the dietary restriction-induced lifespan extension by modulating the TOR pathway . Furthermore, Eicosapentaenoyl Ethanolamide induces cell death in prostate cancer cells through both cannabinoid receptor-dependent and independent mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eicosapentaenoyl Ethanolamide can change over time. Studies have shown that it can inhibit the dietary restriction-induced lifespan extension in wild-type animals and suppress lifespan extension in TOR pathway mutants . Additionally, Eicosapentaenoyl Ethanolamide has been found to decrease the proliferation of psoriatic keratinocytes over a period of 7 days . The stability and degradation of Eicosapentaenoyl Ethanolamide in laboratory settings are crucial factors that influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Eicosapentaenoyl Ethanolamide vary with different dosages in animal models. In Caenorhabditis elegans, dietary supplementation with Eicosapentaenoyl Ethanolamide inhibits dietary restriction-induced lifespan extension in wild-type worms and suppresses lifespan extension in TOR pathway mutants . The compound’s dosage-dependent effects on lifespan and metabolic processes highlight its potential therapeutic applications. High doses of Eicosapentaenoyl Ethanolamide may also lead to toxic or adverse effects, which need to be carefully evaluated in animal studies.

Metabolic Pathways

Eicosapentaenoyl Ethanolamide is involved in several metabolic pathways. It is produced endogenously from eicosapentaenoic acid and serves as a metabolic signal that couples nutrient availability with growth and lifespan . The compound is metabolized by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) . These enzymes play a crucial role in regulating the levels of Eicosapentaenoyl Ethanolamide and its biological effects.

Transport and Distribution

Eicosapentaenoyl Ethanolamide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For instance, in cerebrospinal fluid, Eicosapentaenoyl Ethanolamide has been detected at significant levels, indicating its role in modulating inflammation and other physiological processes in the central nervous system .

Subcellular Localization

The subcellular localization of Eicosapentaenoyl Ethanolamide is essential for its activity and function. It is believed to localize in specific cellular compartments, where it interacts with target proteins and receptors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, in psoriatic keratinocytes, Eicosapentaenoyl Ethanolamide’s effects on cell proliferation and inflammation are mediated through its interaction with CB1 receptors .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Eicosapentaenoil Etanolamida se puede sintetizar mediante la amidación del ácido eicosapentaenoico con etanolamina. La reacción típicamente implica el uso de agentes de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) para facilitar la formación del enlace amida. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente .

Métodos de Producción Industrial: La producción industrial de Eicosapentaenoil Etanolamida puede involucrar la síntesis enzimática utilizando lipasas para catalizar la reacción entre el ácido eicosapentaenoico y la etanolamina. Este método es ventajoso debido a sus condiciones de reacción suaves y alta especificidad, lo que puede conducir a mayores rendimientos y menos subproductos .

Tipos de Reacciones:

Oxidación: Eicosapentaenoil Etanolamida puede sufrir reacciones de oxidación, particularmente en los dobles enlaces presentes en la porción de ácido eicosapentaenoico. Los agentes oxidantes comunes incluyen permanganato de potasio y ozono.

Reducción: La reducción de Eicosapentaenoil Etanolamida se puede lograr utilizando catalizadores de hidrogenación como paladio sobre carbono, que pueden reducir los dobles enlaces a enlaces simples.

Sustitución: El grupo hidroxilo en la etanolamina puede participar en reacciones de sustitución, formando varios derivados según los reactivos utilizados.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en solución acuosa.

Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como trietilamina.

Principales Productos Formados:

Oxidación: Epóxidos y derivados hidroxilados.

Reducción: Eicosapentaenoil etanolamida saturada.

Sustitución: Etanolamidas N-sustituidas.

Comparación Con Compuestos Similares

Arachidonoyl Ethanolamide (Anandamide): Another N-acylethanolamine that acts as an endogenous ligand for cannabinoid receptors. It is involved in pain modulation and neuroprotection.

Docosahexaenoyl Ethanolamide: Derived from docosahexaenoic acid, this compound also interacts with cannabinoid receptors and has been studied for its neuroprotective effects.

Uniqueness: Eicosapentaenoyl Ethanolamide is unique due to its specific fatty acid composition, which imparts distinct biological activities compared to other N-acylethanolamines. Its role in metabolic signaling and lifespan regulation, particularly in model organisms like Caenorhabditis elegans, sets it apart from similar compounds .

Propiedades

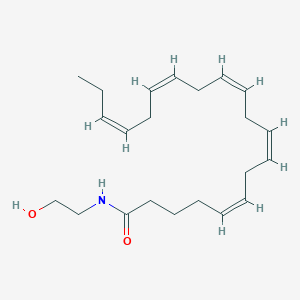

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKKNJPJQKTXIT-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153302 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eicosapentaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

109001-03-8 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109001-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosapentaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.